molecular formula C16H10N2O4 B2626306 (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 123990-32-9

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No. B2626306
M. Wt: 294.266
InChI Key: DLKLBYNRYHZMMX-GXDHUFHOSA-N
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Description

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, commonly known as NBO or NBOH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBO is a yellow crystalline powder that belongs to the family of oxazole derivatives. It has a molecular weight of 305.28 g/mol and a melting point of 202-204°C.

Scientific Research Applications

1. Synthesis and Biological Activity

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has been utilized in various chemical syntheses and biological studies. For instance, its synthesis via the Erlenmeyer–Plöchl reaction demonstrates its potential as an immunomodulator and tyrosinase inhibitor (Rodrigues, Martinho, & Afonso, 2015). This synthesis process is notable for its high yield and simplicity, making the compound accessible for further research and application.

2. Analytical and Material Science Applications

In material science, derivatives of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one have been explored. For example, Schiff base derivatives have shown promise as corrosion inhibitors, highlighting the compound's potential in protecting materials against environmental degradation (Ansari, Quraishi, & Singh, 2014). Additionally, its derivatives have been used in the development of optical sensors for ion detection, indicating its utility in environmental and analytical chemistry (Saleem, Choi, & Lee, 2015).

3. Photophysical Properties

The photophysical properties of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one and its derivatives have been extensively studied. These compounds exhibit solvatochromism and can be used to investigate solute-solvent interactions, providing insights into their biological activities and potential applications in biochemistry and photophysics (Krawczyk et al., 2020).

4. Antimicrobial and Anti-inflammatory Properties

There is evidence of the antimicrobial and anti-inflammatory properties of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one derivatives. Studies on diorganotin(IV) complexes derived from similar Schiff bases have shown promising results in antimicrobial and anti-inflammatory activities, suggesting potential pharmaceutical applications (Devi, Yadav, & Singh, 2019).

properties

IUPAC Name

(4E)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKLBYNRYHZMMX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

CAS RN

15601-45-3
Record name 4-(3-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
MRP Heravi - J Univ Chem Tech Metallurgy, 2009 - researchgate.net
A series of 4-aryldiene-2-phenyl-5 (4)-oxazolones were synthesized from cyclodehydration-condensation of hippuric acid, aromatic aldehydes, and acetic anhydride under …
Number of citations: 19 www.researchgate.net

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